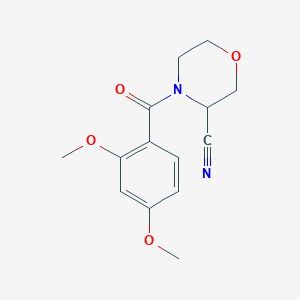

![molecular formula C13H15N3O3 B2580250 4-乙氧基-N-[(3-甲基-1,2,4-噁二唑-5-基)甲基]苯甲酰胺 CAS No. 1235185-99-5](/img/structure/B2580250.png)

4-乙氧基-N-[(3-甲基-1,2,4-噁二唑-5-基)甲基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

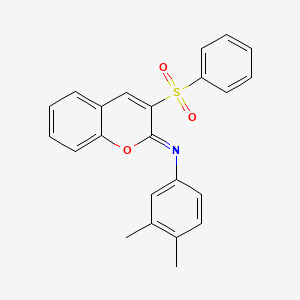

“4-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” is a compound that contains an oxadiazole ring . Oxadiazole is a heterocyclic compound, a five-membered ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . Oxadiazole derivatives are an important class of heterocyclic compounds due to their broad range of chemical and biological properties .

Synthesis Analysis

Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Molecular Structure Analysis

The molecular structure of oxadiazole consists of a five-membered ring that possesses one oxygen, two carbons, two nitrogen atoms, and two double bonds . The aromaticity was reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .

Chemical Reactions Analysis

Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .

科学研究应用

a. 抗癌剂: 1,2,4-噁二唑衍生物已显示出有希望的抗癌活性。研究人员合成了具有这种骨架的化合物并评估了它们对癌细胞系的影响。这些衍生物通常通过靶向参与癌症进展的特定细胞途径而表现出细胞毒性。

b. 抗菌剂: 已对 1,2,4-噁二唑基团的抗菌特性进行了研究。含有这种环系的化合物已显示出对细菌、真菌和寄生虫的活性。研究人员正在探索它们作为新型抗生素或抗真菌剂的潜力。

c. 抗炎化合物: 炎症在各种疾病中起着至关重要的作用。1,2,4-噁二唑已被研究用作抗炎剂。这些化合物可以调节炎症途径,使其与类风湿性关节炎和炎症性肠病等疾病相关。

d. 中枢神经系统疾病: 中枢神经系统 (CNS) 是另一个感兴趣的领域。一些 1,2,4-噁二唑衍生物表现出神经保护作用,使其成为治疗阿尔茨海默病和帕金森病等神经退行性疾病的潜在候选药物。

进一步发展前景

随着人们对 1,2,4-噁二唑的兴趣不断增长,科学家正在探索新型衍生物并评估其药理特性。未来的研究可能会发现额外的应用并导致临床相关药物的开发。

总之,4-乙氧基-N-[(3-甲基-1,2,4-噁二唑-5-基)甲基]苯甲酰胺在药物发现、抗菌治疗、抗炎干预和 CNS 相关研究中具有希望。 其独特的生物等排性质使其成为药物化学家的一个令人兴奋的目标 。如果您想了解任何特定方面的更详细信息,请随时提出! 😊

未来方向

Oxadiazoles have become important synthons in the development of new drugs . They show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity, etc., as reported in the literature . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

作用机制

Target of Action

Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities

Mode of Action

It’s known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

The anti-infective activities of 1,2,4-oxadiazoles suggest that they may interfere with the biochemical pathways of infectious agents .

Result of Action

The anti-infective activities of 1,2,4-oxadiazoles suggest that they may have a detrimental effect on infectious agents .

Action Environment

The synthesis of 1,2,4-oxadiazoles has been noted to be environmentally friendly , which could potentially influence the compound’s action.

属性

IUPAC Name |

4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-3-18-11-6-4-10(5-7-11)13(17)14-8-12-15-9(2)16-19-12/h4-7H,3,8H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHHXXHNFHTSRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2580174.png)

![1-(2,3-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2580180.png)

![2-(2-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2580182.png)

![7-ethyl-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2580183.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2580184.png)

![2-Cyclopentyloxy-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylacetamide](/img/structure/B2580187.png)